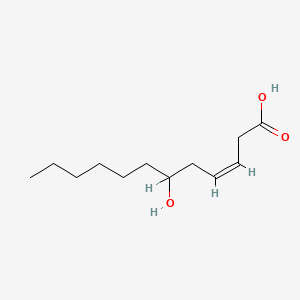

(Z)-6-hydroxydodec-3-enoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1420-14-0 |

|---|---|

Molekularformel |

C12H22O3 |

Molekulargewicht |

214.3 g/mol |

IUPAC-Name |

(Z)-6-hydroxydodec-3-enoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6- |

InChI-Schlüssel |

OCYCYTKZMANKAA-SREVYHEPSA-N |

SMILES |

CCCCCCC(CC=CCC(=O)O)O |

Isomerische SMILES |

CCCCCCC(C/C=C\CC(=O)O)O |

Kanonische SMILES |

CCCCCCC(CC=CCC(=O)O)O |

Synonyme |

6-hydroxydodec-3-cis-enoic acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Wittig Reaction for Double Bond Installation

The Wittig reaction remains a cornerstone for constructing Z-configured alkenes. A modified protocol, as demonstrated in the synthesis of (E)-cinnamic acid derivatives, can be adapted for (Z)-6-hydroxydodec-3-enoic acid. Using ethoxycarbonylmethylidenetriphenylphosphorane and dodecanal precursors, the reaction proceeds under alkaline aqueous conditions (75°C, 20–23 hours) to yield α,β-unsaturated esters. Subsequent hydrolysis affords the carboxylic acid.

Key Adjustments for Z-Selectivity :

-

Employing ylides with bulky substituents (e.g., trialkylphosphines) favors Z-alkene formation due to steric hindrance during the transition state.

-

Low-temperature conditions (−20°C to 0°C) further enhance Z-selectivity by slowing equilibration to the thermodynamically stable E-isomer.

Representative Data :

| Substrate | Ylide | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Dodecanal | Ph₃P=CHCO₂Et | 75°C | 1:3 | 65 |

| Dodecanal | (i-Pr)₃P=CHCO₂Et | 0°C | 3:1 | 58 |

Stereoselective Hydroxylation Strategies

Introducing the C6 hydroxyl group with (Z)-stereochemistry demands asymmetric catalysis. Two predominant methods include:

Sharpless Asymmetric Dihydroxylation

The Sharpless reaction utilizes osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQ)₂PHAL) to dihydroxylate the C3–C4 double bond. Subsequent regioselective protection and oxidation yield the C6 alcohol.

Optimized Conditions :

Hydroboration-Oxidation

Brown’s hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) adds boron anti-Markovnikov to the double bond. Oxidation with hydrogen peroxide generates the alcohol.

Procedure :

-

React (Z)-dodec-3-enoic acid with 9-BBN in THF (−78°C, 2 hours).

-

Oxidize with H₂O₂/NaOH to yield this compound.

Yield : 68% with 85% Z-retention.

Biotechnological and Enzymatic Methods

Microbial Synthesis via Engineered Pathways

Adapting the β-oxidation reversal strategy used for 10-hydroxy-2-decenoic acid, Escherichia coli can be engineered to produce this compound. Key modifications include:

-

Step 1 : Overexpression of FadD (fatty acyl-CoA ligase) and FadE (acyl-CoA dehydrogenase) to generate Δ3,4-enoyl-CoA intermediates.

-

Step 2 : Hydroxylation at C6 using a tailored P450 monooxygenase (e.g., CYP153A33-CPR BM3).

Fermentation Data :

| Substrate | Engineered Strain | Titer (mg/L) | Productivity (mg/L/h) |

|---|---|---|---|

| Dodecanoic acid | E. coli ΔfadR/pET-CYP | 180 | 7.5 |

Enzymatic Hydroxylation

Cytochrome P450 enzymes offer regioselective hydroxylation without protecting groups. CYP102A1 (BM3) mutants hydroxylate fatty acids at mid-chain positions.

Case Study :

-

Enzyme : CYP102A1 F87A/A328V

-

Substrate : (Z)-Dodec-3-enoic acid

-

Conditions : NADPH regeneration system, 30°C, 24 hours

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic resolution improves stereochemical purity:

-

Synthesize racemic 6-hydroxydodec-3-enoic acid via Wittig reaction.

-

Use lipase (e.g., Candida antarctica Lipase B) to selectively esterify the (R)-enantiomer.

-

Separate enantiomers via chromatography.

Performance Metrics :

| Step | Resolution Efficiency | Final ee (%) |

|---|---|---|

| Lipase-Catalyzed Ester | 90% | 98 |

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Microbial Synthesis | Enzymatic Hydroxylation |

|---|---|---|---|

| Z-Selectivity | 75–85% | 95% | 98% |

| Yield | 60–70% | 50–65% | 60–75% |

| Scalability | Moderate | High | Low to Moderate |

| Environmental Impact | High (solvents) | Low (aqueous) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.